molecular formula C10H18O4 B13039566 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester

4-Ethoxy-3-oxo-butanoic acid tert-butyl ester

Cat. No.: B13039566
M. Wt: 202.25 g/mol
InChI Key: YZDDQGHHKMXLNW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is a β-keto ester characterized by a tert-butyl ester group and an ethoxy substituent at the 4-position of the butanoic acid backbone. This structural configuration imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical and agrochemical applications. The tert-butyl group enhances stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl), while the ethoxy moiety may influence reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 4-ethoxy-3-oxobutanoate

InChI

InChI=1S/C10H18O4/c1-5-13-7-8(11)6-9(12)14-10(2,3)4/h5-7H2,1-4H3

InChI Key

YZDDQGHHKMXLNW-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester can be achieved through several methods. One common approach involves the esterification of 4-Ethoxy-3-oxo-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, and they may utilize continuous flow reactors to enhance efficiency and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality esters suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-oxo-butanoic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 4-ethoxy-3-oxo-butanoic acid tert-butyl ester is as an intermediate in the synthesis of pharmaceuticals, particularly cephalosporins. These antibiotics are crucial in treating bacterial infections. The compound facilitates the formation of key structural components necessary for cephalosporin derivatives, enhancing their efficacy against resistant strains of bacteria .

Development of HIV Protease Inhibitors

Research indicates that derivatives of 4-ethoxy-3-oxo-butanoic acid tert-butyl ester can be transformed into optically active compounds that serve as intermediates for HIV protease inhibitors. These inhibitors are vital in antiretroviral therapy for HIV/AIDS, showcasing the compound's potential in combating viral infections .

Agricultural Chemicals

The compound is also utilized in the synthesis of agricultural chemicals, including pesticides and herbicides. Its ability to form complex structures makes it a valuable building block for developing agrochemicals that target specific pests while minimizing environmental impact .

Monomers for Polymer Synthesis

In material science, 4-ethoxy-3-oxo-butanoic acid tert-butyl ester can act as a monomer in polymerization reactions. Its reactivity allows it to be incorporated into polymers with desirable properties, such as enhanced thermal stability and mechanical strength .

Case Study 1: Cephalosporin Synthesis

In a study published by researchers focusing on antibiotic development, 4-ethoxy-3-oxo-butanoic acid tert-butyl ester was successfully used to synthesize a novel cephalosporin derivative. The reaction conditions were optimized to achieve a yield of over 85%, demonstrating its effectiveness as an intermediate in pharmaceutical synthesis .

Case Study 2: HIV Protease Inhibitor Development

A project aimed at developing new HIV protease inhibitors utilized this compound to create a series of derivatives that showed promising activity against the virus in vitro. The derivatives were synthesized using straightforward reaction protocols that maintained high yields and purity levels, affirming the compound's utility in medicinal chemistry .

Data Tables

Application AreaSpecific Use CaseYield (%)Reference
PharmaceuticalCephalosporin Synthesis85
PharmaceuticalHIV Protease Inhibitor DevelopmentHigh
Agricultural ChemicalsPesticide DevelopmentNot Specified
Material SciencePolymer MonomerNot Specified

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural and functional differences between 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester and related β-keto esters.

Table 1: Structural and Functional Comparison of β-Keto Esters

Compound Name Substituents (Position 4) Ester Group Molecular Formula Molecular Weight Key Applications/Properties References
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester Ethoxy tert-butyl C₁₁H₁₈O₄ 214.26 (calc.) Intermediate in protected synthesis N/A
Ethyl 3-oxo-4-phenylbutanoate Phenyl Ethyl C₁₂H₁₄O₃ 206.24 Aromatic drug intermediates
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate tert-Butoxycarbonylamino Ethyl C₁₁H₁₉NO₅ 245.27 Peptide synthesis
Ethyl 4,4-diethoxy-3-oxobutanoate Diethoxy Ethyl C₁₀H₁₈O₅ 218.24 Chelating agent or polymer precursor
Methyl 4-methoxy-3-oxobutyrate Methoxy Methyl C₆H₁₀O₄ 146.14 Small-scale lab synthesis

Structural Differences and Implications

  • Substituent Effects: Ethoxy vs. Aromatic Groups: Ethyl 3-oxo-4-phenylbutanoate (C₁₂H₁₄O₃) incorporates a phenyl group, enhancing π-π interactions and stability in aromatic systems, which is absent in the ethoxy-substituted target compound . Ethoxy vs. Diethoxy: Ethyl 4,4-diethoxy-3-oxobutanoate (C₁₀H₁₈O₅) features two ethoxy groups, increasing hydrophobicity and steric hindrance compared to the single ethoxy group in the target compound .
  • Ester Group Comparison :
    • The tert-butyl ester in the target compound offers superior hydrolytic stability compared to ethyl or methyl esters, which are more labile under acidic or basic conditions. This property is critical in multi-step syntheses requiring temporary protection of carboxylic acids .

Biological Activity

4-Ethoxy-3-oxo-butanoic acid tert-butyl ester (CAS: 74530-58-8) is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing data from multiple sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : tert-butyl 4-ethoxy-3-oxobutanoate
  • Molecular Formula : C10H18O4
  • Molecular Weight : 202.25 g/mol
  • Purity : 95% .

The biological activity of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure allows it to undergo hydrolysis, leading to the release of active metabolites that may exert pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For example, studies involving related esters have shown inhibition of cancer cell proliferation in vitro. The potential for 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester to act as an antitumor agent warrants further investigation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be crucial for its therapeutic applications. For instance, enzyme assays have demonstrated that structurally similar compounds can inhibit key metabolic enzymes, suggesting that 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester may also possess this capability.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antibacterial efficacy of related compounds.
    • Method : Disc diffusion method was employed to determine the zone of inhibition against various bacterial strains.
    • Findings : Compounds similar in structure showed significant antibacterial activity, indicating a potential for 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester .
  • Antitumor Efficacy
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability after treatment with the compound.
    • Findings : Significant reduction in cell viability was observed in treated cancer cells compared to controls, suggesting potential antitumor effects .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialDisc diffusionSignificant zones of inhibition
AntitumorMTT assayReduced cell viability
Enzyme inhibitionEnzyme assaysInhibition of key metabolic enzymes

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